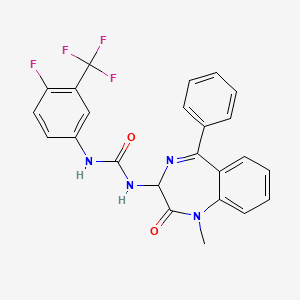

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea

Description

This compound is a urea derivative featuring a 1,4-diazepine core substituted with a methyl group at position 1, a phenyl group at position 5, and a 4-fluoro-3-trifluoromethylphenyl urea moiety at position 2.

Properties

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLQIDJLTUDQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Diazepine Ring:

- Starting with a suitable precursor such as a substituted benzodiazepine.

- Cyclization reactions under acidic or basic conditions to form the diazepine ring.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the fluorinated positions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

- Oxidation products include N-oxides.

- Reduction products include amines and alcohols.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, apoptosis, or metabolic regulation, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Substituent Analysis

The target compound shares a common 1,4-diazepine-urea scaffold with analogs but differs in aryl substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

†Calculated based on formula. ‡Estimated from functional groups.

Key Observations:

Substituent Effects :

- The 4-fluoro-3-trifluoromethylphenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins compared to the 3-methylphenyl (L-365,260) or 2,4-dimethylphenyl groups .

- Increased molecular weight and fluorine content in the target compound likely improve metabolic stability by reducing oxidative degradation.

The higher H-bond acceptor count (5 vs. 3–4 in analogs) suggests stronger polar interactions .

Pharmacological Implications (Hypothetical)

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:

- L-365,260 : A well-studied cholecystokinin (CCK) receptor antagonist . The 3-methylphenyl group in L-365,260 provides moderate lipophilicity, but the target compound’s fluorinated aryl group may increase selectivity for CCK-B receptors over CCK-A due to enhanced hydrophobic interactions.

- 2,4-Dimethylphenyl analog : The electron-donating methyl groups in this compound may reduce binding affinity compared to the target compound’s electron-deficient aryl group, as seen in receptor-ligand docking studies of similar urea derivatives .

Biological Activity

The compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea is a member of the diazepin family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 420.42 g/mol. Its structure includes a diazepine core, which is significant in influencing its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H18F3N4O2 |

| Molecular Weight | 420.42 g/mol |

| CAS Number | 1796893-17-8 |

Pharmacological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

-

Anticancer Activity :

- Studies have shown that related diazepine derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

- For instance, a related compound exhibited an IC50 of 0.34 µM against cancer cell lines, suggesting potential for further development as an anticancer agent .

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in cancer progression. For example, it has been noted that similar compounds inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase .

- Additionally, some derivatives show inhibitory effects on carbonic anhydrase and other critical enzymes involved in tumor growth and metastasis .

The mechanism by which This compound exerts its biological effects may involve the following pathways:

- Receptor Interaction : The compound likely interacts with specific receptors or enzymes that regulate cell proliferation and apoptosis.

- Signal Transduction Pathways : It may modulate key signaling pathways such as MAPK/ERK or PI3K/Akt, which are crucial in cancer cell survival and growth .

Case Studies

Several studies have evaluated the biological activity of diazepine derivatives:

- Antitumor Studies : In vitro studies demonstrated that compounds related to this class showed promising results against various tumor cell lines. For instance, one study reported significant inhibition of tumor growth in xenograft models when treated with similar diazepine derivatives .

- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of these compounds. In one study, treatment with a closely related compound resulted in reduced tumor size and improved survival rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.